molecular formula C7H8BN3O2 B15296812 2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid

2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid

Cat. No.: B15296812
M. Wt: 176.97 g/mol
InChI Key: DXCSRWGZMBSWDG-UHFFFAOYSA-N
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Description

2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 6-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis. The reaction conditions, such as temperature and time, can be optimized to achieve high yields. Additionally, late-stage functionalization of the triazolo pyridine can be performed to introduce the boronic acid group .

Chemical Reactions Analysis

Types of Reactions

2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation. Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and allows for versatile functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5/h2-4,12-13H,1H3

InChI Key

DXCSRWGZMBSWDG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C(=NC(=N2)C)C=C1)(O)O

Origin of Product

United States

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